N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Overview
Description
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, a trifluoromethyl group, and a piperazine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Piperazine Substitution: Attachment of the piperazine ring to the phenyl group.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, trifluoromethyl iodide for trifluoromethylation, and piperazine derivatives for the final substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce new functional groups to the benzamide structure.
Scientific Research Applications
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Examination of its effects on biological systems and cellular pathways.
Pharmaceutical Development: Exploration of its use in drug formulation and
Properties
IUPAC Name |
N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrF3N3O/c1-25-7-9-26(10-8-25)17-6-5-15(12-16(17)20)24-18(27)13-3-2-4-14(11-13)19(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWVZWVXSBQYDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147263 | |
Record name | N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477846-86-9 | |
Record name | N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477846-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-Bromo-4-(4-methyl-1-piperazinyl)phenyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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